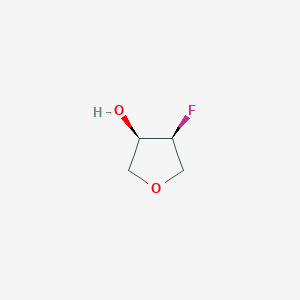
(3R,4S)-4-Fluorotetrahydrofuran-3-ol
描述
(3R,4S)-4-Fluorotetrahydrofuran-3-ol: is a fluorinated organic molecule belonging to the class of fluorinated tetrahydrofurans. It possesses a five-membered ring structure with four carbon atoms and one oxygen atom. A fluorine atom is attached to the fourth carbon (C4) in the cis configuration, meaning it is on the same side of the ring plane as the hydroxyl group (OH) attached to the third carbon (C3). This specific configuration can influence the molecule’s reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: (3R,4S)-4-Fluorotetrahydrofuran-3-ol can be synthesized through various methods, including ring-opening reactions of fluorinated epoxides or cyclization of fluorinated diols. These methods typically involve the use of fluorinated precursors and specific catalysts to achieve the desired configuration and purity.
Industrial Production Methods: While detailed industrial production methods are not well-documented, the synthesis of fluorinated tetrahydrofurans generally involves similar principles as laboratory-scale synthesis, with adjustments for scalability, cost-efficiency, and safety. Industrial production may utilize continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield.
化学反应分析
Types of Reactions: (3R,4S)-4-Fluorotetrahydrofuran-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group (OH) can undergo substitution reactions with suitable reagents, resulting in the formation of new derivatives.
Degradation Reactions: Under certain conditions, it might undergo degradation reactions, such as hydrolysis (cleavage by water) or thermal decomposition at high temperatures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, acids, and bases.
Degradation Reactions: Conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts can facilitate these reactions.
Major Products Formed:
Substitution Reactions: New fluorinated derivatives with different functional groups.
Degradation Reactions: Smaller organic molecules and inorganic by-products, depending on the specific reaction conditions.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用机制
Currently, there is no documented information regarding the specific mechanism of action of (3R,4S)-4-Fluorotetrahydrofuran-3-ol in biological systems. its unique structure, featuring both a fluorine atom and a hydroxyl group, suggests that it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
相似化合物的比较
- cis-4-Fluorotetrahydrofuran-2-ol
- trans-4-Fluorotetrahydrofuran-3-ol
- cis-3-Fluorotetrahydrofuran-4-ol
Comparison:
- (3R,4S)-4-Fluorotetrahydrofuran-3-ol is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules.
- cis-4-Fluorotetrahydrofuran-2-ol and trans-4-Fluorotetrahydrofuran-3-ol differ in the position of the fluorine atom and the configuration around the ring, which can lead to different chemical and physical properties.
- cis-3-Fluorotetrahydrofuran-4-ol has the fluorine atom and hydroxyl group in different positions, affecting its reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(3R,4S)-4-fluorooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHWCYKASVEQT-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


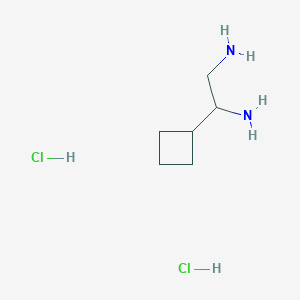
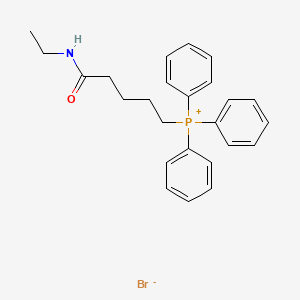
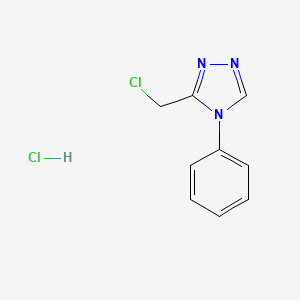
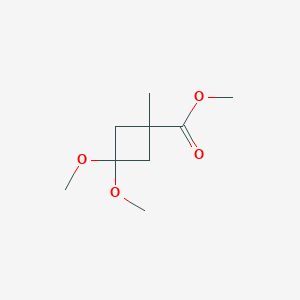
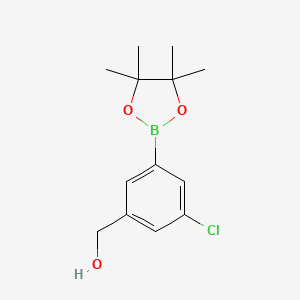
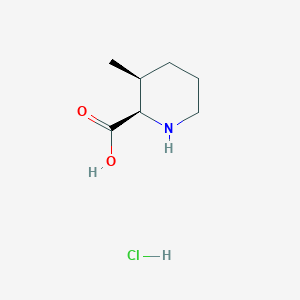
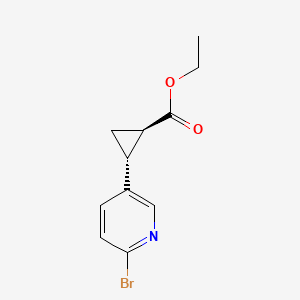
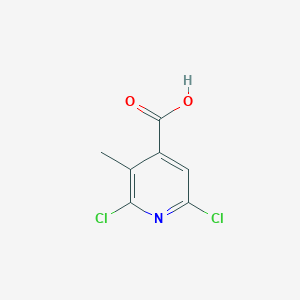
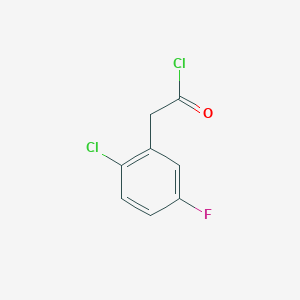

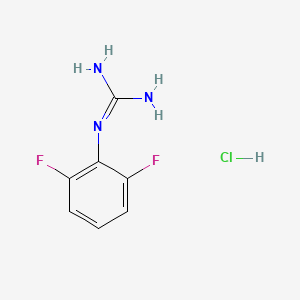
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
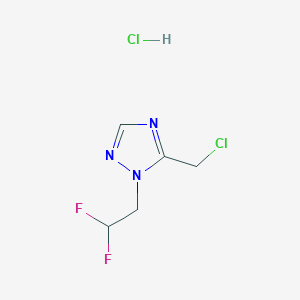
![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)
